N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with specific substitutions that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Chlorination: The chromene core is then chlorinated at the 6 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated chromene is reacted with N-butylamine and N-methylamine to introduce the amide functionality at the 3-carboxyl position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and chlorination steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the chromene core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Chromene derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. This specific compound could be explored for similar activities, particularly due to its chlorinated and amide functionalities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various enzymes and receptors in the body, potentially inhibiting or activating them. The chlorinated positions and amide group may enhance binding affinity to certain biological targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2-oxo-2H-chromene-3-carboxamide: Lacks the butyl and methyl substitutions, potentially altering its biological activity.
N-butyl-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorine substitutions, which may affect its reactivity and biological properties.
N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar to the above but without the butyl group.
Uniqueness
N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of substitutions, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both butyl and methyl groups, along with chlorination, makes it a compound of interest for further research and development.
Properties
IUPAC Name |
N-butyl-6,8-dichloro-N-methyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-3-4-5-18(2)14(19)11-7-9-6-10(16)8-12(17)13(9)21-15(11)20/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVPIZIDCQBSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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